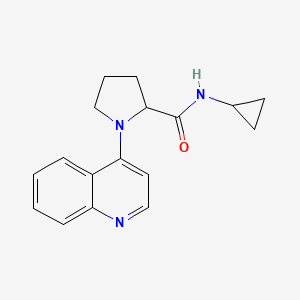
N-cyclopropyl-1-(6-methylpyrazin-2-yl)pyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-1-(6-methylpyrazin-2-yl)pyrrolidine-2-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
N-cyclopropyl-1-(6-methylpyrazin-2-yl)pyrrolidine-2-carboxamide acts as a potent and selective inhibitor of GABA aminotransferase, an enzyme responsible for the breakdown of GABA, the major inhibitory neurotransmitter in the brain. By inhibiting GABA aminotransferase, N-cyclopropyl-1-(6-methylpyrazin-2-yl)pyrrolidine-2-carboxamide increases the levels of GABA in the brain, which leads to increased inhibition of neuronal activity and a decrease in seizure activity.
Biochemical and Physiological Effects:
N-cyclopropyl-1-(6-methylpyrazin-2-yl)pyrrolidine-2-carboxamide has been shown to increase GABA levels in the brain and decrease seizure activity in animal models of epilepsy. It has also been shown to reduce drug-seeking behavior in animal models of addiction and improve cognitive function in animal models of aging and neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-cyclopropyl-1-(6-methylpyrazin-2-yl)pyrrolidine-2-carboxamide is its potency and selectivity for GABA aminotransferase, which allows for precise modulation of GABA levels in the brain. However, its high lipophilicity and low solubility in water can make it difficult to work with in lab experiments. Additionally, its potential toxicity and lack of selectivity for other enzymes involved in GABA metabolism may limit its therapeutic potential.
Zukünftige Richtungen
For N-cyclopropyl-1-(6-methylpyrazin-2-yl)pyrrolidine-2-carboxamide research include further investigation of its potential therapeutic applications in various neurological and psychiatric disorders, as well as the development of more selective and less toxic inhibitors of GABA aminotransferase. Additionally, the use of N-cyclopropyl-1-(6-methylpyrazin-2-yl)pyrrolidine-2-carboxamide as a tool for studying the role of GABA in the brain and its potential as a biomarker for neurological and psychiatric disorders warrants further investigation.
Synthesemethoden
N-cyclopropyl-1-(6-methylpyrazin-2-yl)pyrrolidine-2-carboxamide can be synthesized via a multi-step process starting with 6-methylpyrazin-2-amine. The amine is first protected with a Boc group, followed by cyclization with cyclopropylcarbonyl chloride to form the pyrrolidine ring. The Boc group is then removed, and the resulting amine is coupled with 2-carboxyethyl acrylate to form the final product, N-cyclopropyl-1-(6-methylpyrazin-2-yl)pyrrolidine-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-1-(6-methylpyrazin-2-yl)pyrrolidine-2-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. It has also been investigated as a potential treatment for cognitive impairment associated with aging and neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-cyclopropyl-1-(6-methylpyrazin-2-yl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c1-9-7-14-8-12(15-9)17-6-2-3-11(17)13(18)16-10-4-5-10/h7-8,10-11H,2-6H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJWQAYQQCDHFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)N2CCCC2C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-1-(6-methylpyrazin-2-yl)pyrrolidine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-2-methylsulfanyl-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]benzenesulfonamide](/img/structure/B7633547.png)
![N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]propane-1-sulfonamide](/img/structure/B7633556.png)

![N-[(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methyl]-3,4,5-trifluorobenzenesulfonamide](/img/structure/B7633570.png)


![3-chloro-N-[(2-methylpyrazol-3-yl)methyl]-5-(trifluoromethyl)benzamide](/img/structure/B7633582.png)

![[1-(2,4-difluorophenyl)pyrazol-4-yl]-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7633598.png)
![N,N-dimethyl-4-[(5-methyl-1,2-oxazol-4-yl)methoxy]benzenesulfonamide](/img/structure/B7633606.png)

![[2-(Hydroxymethyl)pyrrolidin-1-yl]-(2-phenyl-1,3-oxazol-4-yl)methanone](/img/structure/B7633615.png)
![N'-methyl-N'-[1-(4-methylphenyl)butan-2-yl]-N-(1-methylpyrazol-4-yl)oxamide](/img/structure/B7633623.png)
![3-(4-Methoxyphenyl)-5-[1-(oxan-4-yl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B7633627.png)